

# Application Notes and Protocols for [11C]PXT-012253 PET Imaging in Humans

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## Compound of Interest

Compound Name: PXT-012253

Cat. No.: B15576298

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## Introduction

[11C]PXT-012253 is a novel positron emission tomography (PET) radioligand that targets the metabotropic glutamate receptor 4 (mGlu4).<sup>[1][2]</sup> mGlu4 is a promising therapeutic target for neurological and psychiatric disorders, including Parkinson's disease.<sup>[1][2]</sup> This document provides detailed application notes and protocols for the use of [11C]PXT-012253 in human PET imaging studies, covering radioligand synthesis, quality control, subject preparation, PET scan acquisition, and data analysis.

## Radiosynthesis and Quality Control of [11C]PXT-012253

While the specific radiosynthesis of [11C]PXT-012253 is proprietary, a representative procedure based on the synthesis of structurally similar [11C]-labeled mGluR4 tracers can be described. The synthesis generally involves the methylation of a suitable precursor using a [11C]methylating agent.

### 1.1. Representative Radiosynthesis

The radiosynthesis of [11C]PXT-012253 likely involves the O-methylation of a desmethyl precursor using [11C]methyl iodide ([11C]CH<sub>3</sub>I) or [11C]methyl triflate ([11C]CH<sub>3</sub>OTf). A general automated synthesis procedure is as follows:

- Production of [11C]Methane: [11C]CO<sub>2</sub> produced by a cyclotron is converted to [11C]CH<sub>4</sub>.
- Synthesis of [11C]Methyl Iodide: [11C]CH<sub>4</sub> is reacted with iodine to produce [11C]CH<sub>3</sub>I.
- Radiolabeling Reaction: The desmethyl precursor of **PXT-012253** is reacted with [11C]CH<sub>3</sub>I in the presence of a base (e.g., NaOH or K<sub>2</sub>CO<sub>3</sub>) in a suitable solvent (e.g., DMF or acetone) at an elevated temperature.
- Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]**PXT-012253**.
- Formulation: The purified [11C]**PXT-012253** is formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for intravenous injection.

## 1.2. Quality Control

Quality control measures are essential to ensure the safety and efficacy of the radiopharmaceutical.

Parameter	Specification	Method
Radiochemical Purity	> 95%	HPLC
Chemical Purity	Absence of detectable impurities	HPLC (UV detector)
Specific Activity	> 37 GBq/μmol at time of injection	Calculated from the amount of radioactivity and the mass of the compound
pH	4.5 - 7.5	pH meter
Sterility	Sterile	Sterility testing (retrospective)
Bacterial Endotoxins	< 175 EU/V	Limulus Amebocyte Lysate (LAL) test
Residual Solvents	Within acceptable limits (e.g., < 410 ppm for ethanol)	Gas Chromatography (GC)

## Subject Preparation and Eligibility

### 2.1. Inclusion Criteria

- Healthy subjects aged 20-50 years.
- Body mass index (BMI) between 19 and 30 kg/m<sup>2</sup>.
- Normal structural magnetic resonance imaging (sMRI) scan of the brain within the last 3 months.
- Generally healthy based on medical history, physical examination, vital signs, ECG, and laboratory tests.
- For women of childbearing potential and men with partners of childbearing potential, agreement to use effective contraception.

### 2.2. Exclusion Criteria

- Pregnancy or breastfeeding.
- Habitual use of nicotine products or addictive substances.
- Significant findings on the sMRI scan.
- Previous scientific PET measurements.
- Use of CNS active drugs or NSAIDs within one month prior to the PET examination.
- Significant occupational exposure to ionizing radiation.
- Recent clinical procedures involving significant radiation exposure.
- Receipt of radiolabeled material within the last 12 months.

### 2.3. Subject Preparation on the Day of the Scan

- Fasting for at least 4 hours prior to the scan.

- Abstinence from caffeine and alcohol for at least 24 hours.
- Insertion of an intravenous catheter for radiotracer injection.
- Insertion of an arterial line (typically in the radial artery) for blood sampling.

## PET Scan Acquisition

### 3.1. Imaging Equipment

- A high-resolution PET scanner, such as the High-Resolution Research Tomograph (HRRT), is recommended.[\[2\]](#)

### 3.2. Scan Protocol

- Transmission Scan: A 6-minute transmission scan using a  $^{137}\text{Cs}$  point source is performed for attenuation correction before the emission scan.[\[2\]](#)
- Radiotracer Injection: A single intravenous bolus of  $[^{11}\text{C}]\text{PXT-012253}$  is administered.
  - Injected Dose: Approximately 400 MBq.[\[2\]](#)
  - Injected Mass: Less than 5  $\mu\text{g}$ .[\[2\]](#)
- Emission Scan: A dynamic emission scan of at least 90 minutes is initiated simultaneously with the radiotracer injection.
- Head Motion Correction: A head-tracking system should be used to monitor and correct for subject head motion during the scan.

## Arterial Blood Sampling and Analysis

### 4.1. Blood Sampling

- Arterial blood samples are collected to measure the concentration of the radiotracer and its metabolites in plasma, which is required for generating the arterial input function for pharmacokinetic modeling.

- A suggested sampling schedule is as follows:
  - Frequent sampling in the first 5 minutes: e.g., every 15-30 seconds.
  - Less frequent sampling thereafter: e.g., at 1, 2, 3, 5, 10, 15, 20, 30, 45, 60, 75, and 90 minutes post-injection.

#### 4.2. Blood and Plasma Analysis

- Whole Blood Radioactivity: The radioactivity in each whole blood sample is measured using a gamma counter.
- Plasma Preparation: A portion of each blood sample is centrifuged to separate the plasma.
- Plasma Radioactivity: The radioactivity in the plasma fraction is measured.
- Metabolite Analysis:
  - Plasma samples are analyzed by HPLC to separate the parent radiotracer ([<sup>11</sup>C]PXT-**012253**) from its radioactive metabolites.
  - The fraction of radioactivity corresponding to the parent compound is determined for each time point.

## Data Analysis and Pharmacokinetic Modeling

#### 5.1. Image Reconstruction

- PET data are reconstructed using an appropriate algorithm (e.g., 3D-OSEM) with corrections for attenuation, scatter, randoms, and dead time.

#### 5.2. Image Analysis

- Co-registration: The dynamic PET images are co-registered with the subject's sMRI scan.
- Region of Interest (ROI) Definition: ROIs for various brain regions (e.g., striatum, cerebellum, cortex) are defined on the co-registered sMRI.

- Time-Activity Curves (TACs): TACs for each ROI are generated by plotting the radioactivity concentration as a function of time.

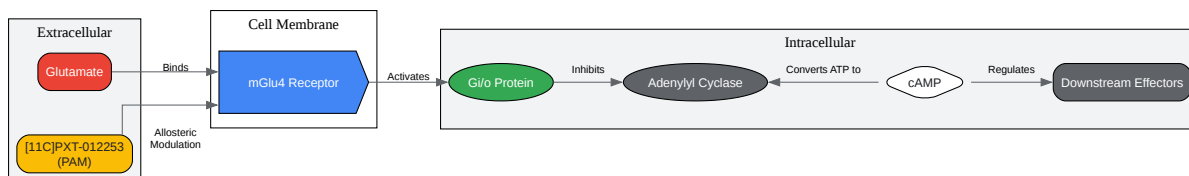
### 5.3. Pharmacokinetic Modeling

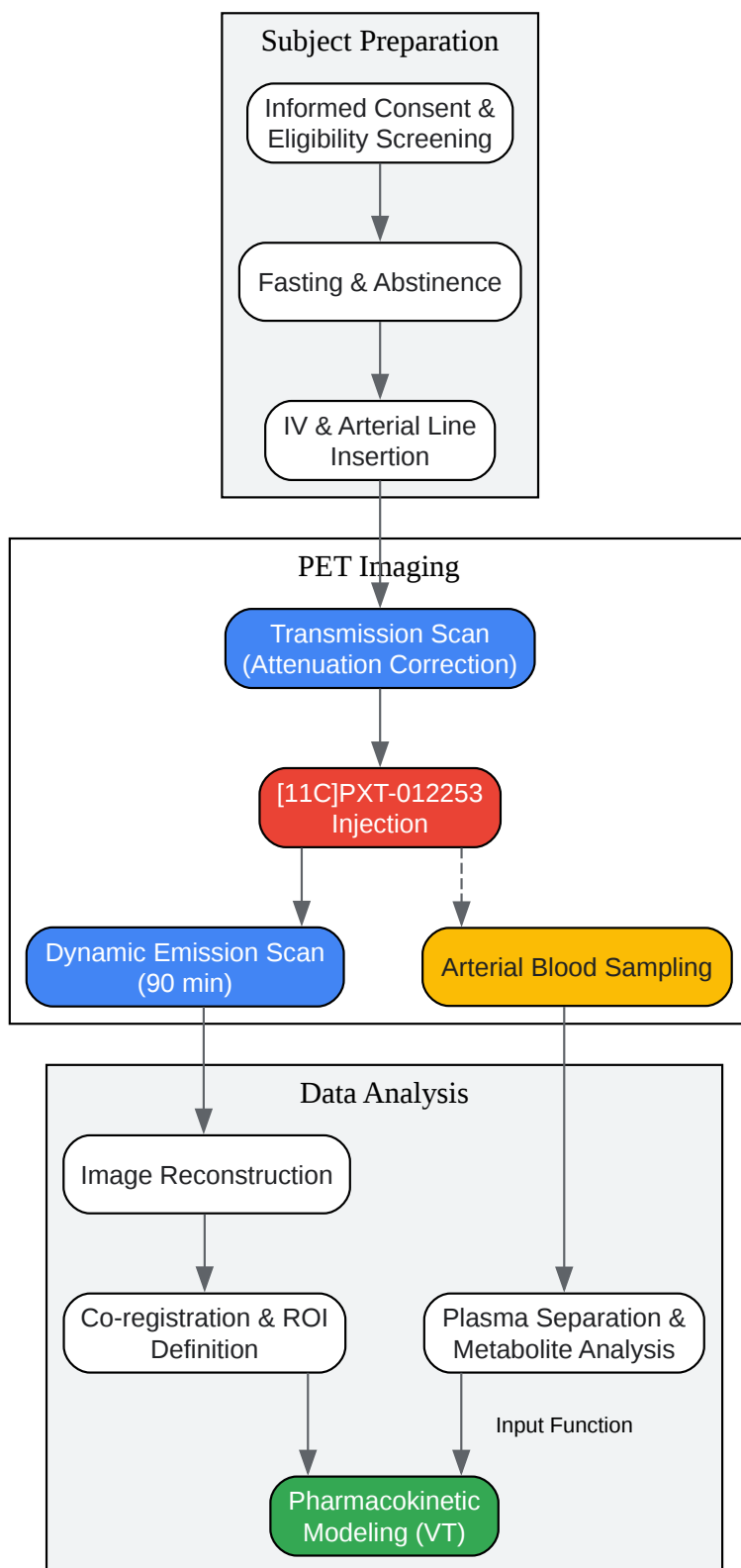
- The TACs are analyzed using pharmacokinetic models with the metabolite-corrected arterial plasma input function to estimate the total volume of distribution (VT), which is an indicator of receptor density.
- Recommended models include:
  - Two-tissue compartment model (2TCM): Provides a detailed description of tracer kinetics. [\[2\]](#)
  - Logan graphical analysis (Logan GA): A robust method for estimating VT. [\[2\]](#)
  - Multilinear analysis 1 (MA1): Another graphical analysis method for VT estimation. [\[2\]](#)

## Dosimetry

The estimated effective radiation dose for  $[^{11}\text{C}]\text{PXT-012253}$  in humans is approximately 0.0042 mSv/MBq, based on non-human primate data. [\[3\]](#) For a 400 MBq injection, the effective dose would be approximately 1.68 mSv.

## Visualizations





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